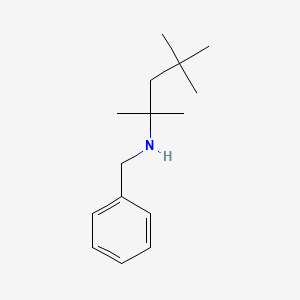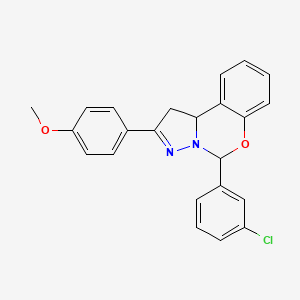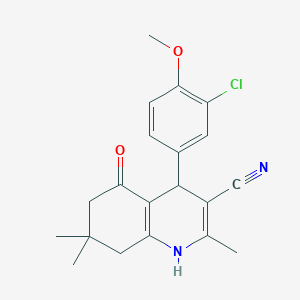
(4-Benzyloxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound, also known as 4-Benzyloxy-benzylidene-4-(4-chloro-phenyl)-piperazin-1-YL-amine , has a complex structure combining benzylidene, piperazine, and chlorophenyl moieties.
- It is a heterocyclic amine with potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with to form the Schiff base. Subsequent reduction of the Schiff base using yields the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is essential.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl, amino, or alkyl substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel ligands or catalysts.
Biology: It may exhibit , making it relevant for drug discovery.
Medicine: Researchers explore its potential as an or for other therapeutic purposes.
Industry: It could find use in , , or .
Mechanism of Action
- The compound’s mechanism depends on its specific application. For instance:
- As an antineoplastic agent , it may inhibit cell proliferation by targeting specific pathways.
- In catalysis , it could act as a Lewis acid or base, facilitating reactions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s combination of benzylidene, piperazine, and chlorophenyl groups sets it apart.
Remember that this compound’s applications are still being explored, and further research will uncover additional insights.
Properties
Molecular Formula |
C24H24ClN3O |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C24H24ClN3O/c25-22-8-10-23(11-9-22)27-14-16-28(17-15-27)26-18-20-6-12-24(13-7-20)29-19-21-4-2-1-3-5-21/h1-13,18H,14-17,19H2/b26-18+ |
InChI Key |
MDTDPCVBPXGMQV-NLRVBDNBSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)


![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)


![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)


